Enzalutamide D3

Descripción

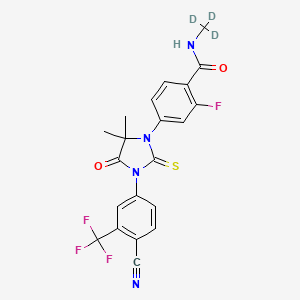

Structure

3D Structure

Propiedades

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXUHSOUPDCQV-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443331-82-5 | |

| Record name | Deutenzalutamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443331825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEUTENZALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKI556HC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Isotopic Labeling Strategies for Enzalutamide D3

Precursor Chemical Synthesis Pathways

The synthesis of Enzalutamide (B1683756) D3 relies on the established synthetic routes for its non-deuterated parent compound, Enzalutamide. These multi-step pathways are designed to construct the complex thiohydantoin core and append the necessary aromatic groups. A common and practical approach begins with commercially available starting materials and proceeds through several key intermediates. rhhz.netmdpi.com

One widely referenced pathway starts from 4-bromo-2-fluorobenzoic acid. rhhz.netgoogle.com The synthesis can be summarized in the following key stages:

Amidation: The initial step involves the conversion of 4-bromo-2-fluorobenzoic acid into its corresponding N-methylamide derivative, 4-bromo-2-fluoro-N-methylbenzamide. This is typically achieved by first converting the carboxylic acid to a more reactive acid chloride using an agent like oxalyl chloride or thionyl chloride, followed by reaction with methylamine. google.com

Thiohydantoin Formation and Coupling: A separate sequence is required to build the second key fragment. This often involves the reaction of an appropriate amino acid derivative with an isothiocyanate. For instance, one route involves reacting methyl 2-chloroisobutyrate with thiourea (B124793) to form a basic thiohydantoin ring. mdpi.com

Fragment Condensation (Ullmann or SNAr reactions): The two primary fragments are then joined. This can be accomplished through a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction to link the thiohydantoin nitrogen to the phenyl ring of the benzamide (B126) precursor. rhhz.netmdpi.com

Final Assembly: The final key step involves coupling the assembled thiohydantoin-benzamide structure with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372) to complete the Enzalutamide backbone. derpharmachemica.comgoogle.com

The table below outlines a representative synthetic pathway for the non-deuterated Enzalutamide precursor.

Table 1: Representative Synthesis Pathway for Enzalutamide Precursors

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 4-bromo-2-fluorobenzoic acid | 1. Oxalyl Chloride2. Methylamine | 4-bromo-2-fluoro-N-methylbenzamide | Formation of the benzamide moiety. google.com |

| 2 | N-methyl-2-fluoro-4-aminobenzamide & Acetone (B3395972) cyanohydrin | - | N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)-aminobenzamide | Construction of the amino-nitrile intermediate. derpharmachemica.com |

This modular approach allows for the introduction of isotopic labels at various positions by using appropriately labeled precursors in one of the key steps.

Deuteration Methodology at Specific Molecular Positions

The strategic placement of deuterium (B1214612) atoms within a drug molecule can significantly alter its metabolic fate due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. nih.gov

For Enzalutamide, the primary site of metabolic oxidation is the N-methyl group on the benzamide portion of the molecule. nih.gov This group is metabolized via N-demethylation by CYP2C8 and CYP3A4 enzymes to form the active metabolite, N-desmethylenzalutamide. nih.gov To slow this metabolic process, Enzalutamide D3 (also known as deutenzalutamide or HC-1119) is synthesized, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. hinovapharma.commedkoo.com

The synthesis of this compound follows the same pathway as the unlabeled compound, with a crucial modification in the final amidation step. Instead of using standard methylamine, a deuterated equivalent is used.

Labeling Strategy:

The precursor, 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid, is synthesized via established routes.

This carboxylic acid is then activated, typically to its acid chloride.

The final step is the reaction of the activated acid with methylamine-d3 (CD₃NH₂) . This introduces the trideuteromethyl group, yielding the final this compound product. nih.govmedkoo.com

This targeted deuteration has been shown to reduce the rate of N-demethylation, leading to higher plasma exposure of the parent drug compared to its non-deuterated counterpart. hinovapharma.comresearchgate.net

While N-methyl-d3 is the most common deuterated form for therapeutic research, other labeled versions of Enzalutamide are synthesized for use as internal standards in analytical methods, particularly for mass spectrometry-based quantification. nih.gov

A notable example is Enzalutamide D6 . In this analog, the two methyl groups on the 5-position of the thiohydantoin ring are deuterated. synzeal.comsynzeal.com

Labeling Strategy for Enzalutamide D6:

The synthesis of the thiohydantoin ring precursor is modified.

Instead of using standard acetone or an equivalent precursor for the gem-dimethyl group, acetone-d6 ((CD₃)₂CO) is used.

This deuterated acetone is used to construct the 5,5-bis(methyl-d3)thiohydantoin ring.

This deuterated ring is then carried through the subsequent coupling steps to yield the final Enzalutamide D6 molecule. synzeal.comsynzeal.com

This D6-labeled compound is ideal as an internal standard because it co-elutes chromatographically with the unlabeled analyte but is easily distinguished by its +6 mass unit difference in a mass spectrometer. nih.gov

N-methyl-d3 Labeling Strategies

Radiochemical and Isotopic Purity Assessment for Research Grade Standards

The production of research-grade deuterated standards requires rigorous analytical testing to confirm not only chemical purity but also the extent and location of isotopic labeling. A combination of chromatographic and spectroscopic techniques is employed to ensure the quality of the final product. rhhz.netcerilliant.com

Chemical Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method used to determine chemical purity. rhhz.net The deuterated Enzalutamide sample is analyzed to separate it from any starting materials, reagents, or side-products generated during the synthesis. A high-purity standard should show a single major peak, with purity levels typically exceeding 99% for research-grade materials. rhhz.net

Isotopic Identity and Purity Analysis:

Mass Spectrometry (MS): This is the definitive technique for confirming successful deuteration and assessing isotopic purity. cerilliant.comtandfonline.com High-resolution mass spectrometry provides an accurate mass measurement that can confirm the presence of the correct number of deuterium atoms. Tandem MS (MS/MS) is used to analyze the fragmentation pattern, ensuring the label is in the correct position on the molecule. nih.govnih.gov It also allows for the quantification of the isotopic distribution, which is the percentage of the D3 (or D6) species relative to residual, lower-deuterated versions (D0, D1, D2, etc.). cerilliant.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the precise location of the deuterium atoms. In the ¹H-NMR spectrum of this compound, the characteristic signal for the N-methyl protons would be absent, providing clear evidence of successful deuteration at that site. derpharmachemica.comscispace.com For Enzalutamide D6, the singlet corresponding to the two methyl groups on the hydantoin (B18101) ring would be absent.

Table 2: Analytical Techniques for Purity Assessment of this compound

| Technique | Purpose | Key Findings |

|---|---|---|

| HPLC | Assesses chemical purity | Separation from non-deuterated impurities and byproducts. Purity often >99%. rhhz.net |

| Mass Spectrometry (MS) | Confirms mass and isotopic distribution | Detects mass shift corresponding to deuterium atoms (e.g., M+3 for D3). Quantifies percentage of D3 vs. D0, D1, D2. cerilliant.com |

| ¹H-NMR Spectroscopy | Confirms location of deuteration | Disappearance of proton signals at the site of deuteration (e.g., N-CH₃ signal for D3). scispace.com |

Together, these methods provide a comprehensive characterization of the deuterated compound, ensuring its suitability as a high-quality research-grade standard.

Analytical Methodologies Utilizing Enzalutamide D3 As an Internal Standard

Foundational Principles of Stable Isotope Internal Standards in Quantitative Analysis

The use of stable isotope-labeled internal standards, such as Enzalutamide (B1683756) D3, is a cornerstone of modern quantitative analysis. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). This unique characteristic allows them to mimic the behavior of the analyte throughout the analytical process, from sample preparation to detection, thereby correcting for various potential sources of error.

Minimization of Matrix Effects

Biological samples, such as plasma and tissue homogenates, are complex mixtures containing numerous endogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Stable isotope internal standards like Enzalutamide D3 co-elute with the analyte and experience the same matrix effects. By measuring the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable results.

Correction for Sample Preparation Variability

The process of extracting an analyte from a biological matrix can be subject to variability, leading to inconsistent recovery rates between samples. When a stable isotope-labeled internal standard like this compound is added to the sample at the beginning of the extraction process, it undergoes the same physical and chemical manipulations as the analyte. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte to the internal standard remains constant, correcting for inconsistencies in sample preparation and ensuring the final calculated concentration is accurate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the analytical technique of choice for the quantification of enzalutamide in biological matrices, and this compound is a key component of these methods. The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides high sensitivity and selectivity.

Chromatographic Separation Protocols for this compound and Related Analytes

Effective chromatographic separation of enzalutamide and this compound from other matrix components is crucial for accurate quantification. Various reversed-phase HPLC columns are employed for this purpose. The mobile phases typically consist of a mixture of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The specific conditions, including the column type, mobile phase composition, and flow rate, are optimized to achieve good peak shape and resolution.

| Parameter | Research Finding 1 | Research Finding 2 | Research Finding 3 |

| Column | Atlantis dC18 (50 x 4.6 mm, 5 µm) core.ac.uk | Eclipse Plus C18 (100×4.6 mm, 3.5 µm) dovepress.com | C18 column nih.gov |

| Mobile Phase | 0.2% formic acid : acetonitrile (30:70, v/v) core.ac.uk | 30% (5 mM ammonium acetate–formic acid; 100/0.5, v/v) and 70% methanol dovepress.com | 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient) nih.gov |

| Flow Rate | 0.8 mL/min core.ac.uk | 0.65 mL/min (with variations) dovepress.com | 0.5 mL/min nih.gov |

| Run Time | 2.5 min core.ac.uk | Not specified | 4.0 min nih.gov |

| Internal Standard | Apalutamide-d3 core.ac.uk | Voriconazole (for d3-ENT) dovepress.com | Enzalutamide-D6 (B12412662) nih.gov |

This table presents a selection of published chromatographic conditions and is not exhaustive.

Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring (MRM) transitions)

Tandem mass spectrometry is used for the detection and quantification of enzalutamide and this compound. The most common mode of operation is Multiple Reaction Monitoring (MRM), which offers high specificity and sensitivity. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is unique for each compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Enzalutamide | 465.2 | 209.2 | dovepress.com |

| This compound | 468.2 | 212.2 | dovepress.com |

| Enzalutamide | 465.1 | 209.2 | core.ac.uk |

| Enzalutamide | 466.2 | 209.2 | nih.gov |

| Apalutamide-d3 (IS) | 481 | 453 | core.ac.uk |

This table provides examples of MRM transitions used in published analytical methods.

The selection of appropriate MRM transitions is a critical step in method development to ensure that the detection is specific to the analyte and its internal standard, avoiding any potential interferences from other compounds in the sample.

Ionization Techniques (e.g., Electrospray Ionization (ESI))

Electrospray ionization (ESI) is a widely employed soft ionization technique in liquid chromatography-mass spectrometry (LC-MS/MS) for the analysis of enzalutamide and its metabolites, utilizing enzalutamide-d3 as an internal standard. nih.govwikipedia.org ESI is particularly advantageous as it minimizes the fragmentation of the analyte and the internal standard upon ionization, preserving the molecular ions for detection. wikipedia.org In typical ESI-MS/MS methods for enzalutamide quantification, the analytes are ionized in the positive ion mode. nih.govcore.ac.ukdoaj.org This process involves applying a high voltage to the liquid sample as it is nebulized, creating charged droplets from which ions are desorbed into the gas phase for mass analysis. wikipedia.org

The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.govresearchgate.net For enzalutamide, a common MRM transition monitored is m/z 465 → 209. core.ac.ukdoaj.orgresearchgate.net The corresponding deuterated internal standard, enzalutamide-d3, would have a distinct parent and/or product ion, allowing for its simultaneous but separate detection. This distinction is crucial for correcting any variations that may occur during sample preparation and ionization.

Method Development and Validation for Research Sample Quantification

The development and validation of analytical methods using enzalutamide-d3 are critical to ensure the reliability of data from research samples. nih.gov These methods are typically validated in accordance with guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govnih.gov

Evaluation of Specificity and Selectivity in Biological Matrices

Specificity refers to the ability of the method to differentiate the analyte from other substances, such as metabolites or structurally similar compounds. e-b-f.eu Selectivity, on the other hand, is the ability to measure the analyte in the presence of interferences from the biological matrix. e-b-f.eu

In the context of enzalutamide analysis, methods are tested for interference from endogenous components in various biological matrices like human plasma. clearsynth.comiipseries.org This is typically done by analyzing blank matrix samples from multiple sources. e-b-f.eu For instance, studies have demonstrated the absence of significant interfering peaks at the retention times of enzalutamide and enzalutamide-d3 in blank plasma extracts, confirming the high selectivity of the developed LC-MS/MS methods. core.ac.uk The use of enzalutamide-d6 has also been reported as an internal standard to ensure specificity in complex biological samples. nih.govclearsynth.com

Assessment of Linearity and Calibration Curve Construction

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (enzalutamide-d3) against a series of known concentrations of the analyte. nih.gov

For the quantification of enzalutamide, linearity has been established over various concentration ranges depending on the specific application. For example, some methods have demonstrated linearity from 0.93 to 2000 ng/mL in mice dried blood spots, while others in human plasma have shown linearity in ranges such as 500–50000 ng/mL. core.ac.uknih.gov The coefficient of determination (r²) for these calibration curves is consistently high, often ≥0.99, indicating a strong linear relationship. researchgate.netresearchgate.netresearchgate.net

Table 1: Examples of Linearity Ranges in Enzalutamide Quantification

Determination of Analytical Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy is the closeness of the mean of a set of results to the true value. Both are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

For enzalutamide quantification methods using enzalutamide-d3, intra- and inter-day precision are generally required to be within 15% (20% at the LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ). nih.gov Numerous studies have reported precision and accuracy values well within these acceptance criteria. For example, one method reported intra- and inter-batch precision (%CV) for enzalutamide between 1.13-13.1% and accuracy (%RE) between 88.5-111%. researchgate.net Another study found within- and between-day precisions to be less than 8% and accuracies within 108% for enzalutamide. nih.gov

Table 2: Precision and Accuracy Data for Enzalutamide Quantification

Recovery Efficiency and Ion Suppression/Enhancement Characterization

Recovery is a measure of the extraction efficiency of an analytical method. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. Ion suppression or enhancement refers to the alteration of the ionization efficiency of the analyte due to co-eluting matrix components. mdpi.com This is a critical parameter to evaluate in ESI-based methods. mdpi.com

The use of a stable isotope-labeled internal standard like enzalutamide-d3 is intended to compensate for these matrix effects, as both the analyte and the internal standard are expected to be affected similarly. mdpi.com Recovery studies for enzalutamide have shown values ranging from 88% to 95% across different QC levels. nih.gov In one study, the recovery for the internal standard was reported to be 85.4 ± 5.89%. core.ac.uk Matrix effect studies are conducted to ensure that ionization is not significantly impacted by the biological matrix. core.ac.ukiipseries.org For instance, the matrix effect for an internal standard was found to be 105 ± 1.25%, indicating no significant ion suppression or enhancement. core.ac.uk

Stability Profiling of this compound in Analytical Solutions and Matrices

The stability of enzalutamide-d3 in stock solutions and in the biological matrix under various storage and handling conditions is essential for ensuring the integrity of the analytical results. Stability is typically evaluated through freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term stability at frozen temperatures. nih.goviipseries.org

Studies have demonstrated the stability of enzalutamide and its deuterated internal standards under various conditions. For example, enzalutamide has been shown to be stable in whole blood for 24 hours at ambient temperature and in plasma for 23 days at both ambient temperature and 2–8 °C. nih.gov Long-term stability in patient plasma has been established for up to 14 months at -40 °C. nih.gov Stock solutions of enzalutamide-d3 are generally stored at low temperatures, such as -20°C or -80°C, and have been found to be stable for extended periods. core.ac.ukmedchemexpress.com For instance, one study reported that primary stock solutions of the internal standard were stable for one month when stored at -20°C. core.ac.uk

Table 3: Compound Names Mentioned in the Article

Investigations of Deuterium Isotope Effects in Metabolic Research

Theoretical Framework of Kinetic Isotope Effects (KIEs) in Biotransformation

The kinetic isotope effect is a phenomenon observed when an atom in a reactant is replaced with one of its heavier isotopes, leading to a change in the reaction rate. nih.gov In the context of drug metabolism, this is most frequently applied by substituting hydrogen (H) with deuterium (B1214612) (D). The basis for the KIE lies in the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. portico.org The C-D bond has a lower zero-point energy, making it stronger and requiring more energy to break. informaticsjournals.co.inportico.org

Many drug biotransformations, particularly those catalyzed by cytochrome P450 (P450) enzymes, involve the cleavage of a C-H bond as a rate-limiting step. nih.gov When a hydrogen atom at a metabolic site is replaced by deuterium, the increased strength of the C-D bond can slow down the rate of this cleavage. portico.orgnih.gov This results in a primary kinetic isotope effect, which is quantified as the ratio of the reaction rate for the non-deuterated compound (kH) to that of the deuterated compound (kD). A kH/kD value significantly greater than 1 indicates that C-H bond cleavage is at least partially rate-determining in the metabolic reaction. portico.orgnih.gov The strategic use of deuterium substitution can, therefore, be employed to slow down the metabolism of a drug, potentially leading to a longer half-life and altered pharmacokinetic properties. wikipedia.orgresearchgate.net

In Vitro Metabolism Studies Using Enzalutamide (B1683756) D3 as a Mechanistic Probe

To investigate the impact of deuteration on the metabolism of enzalutamide, in vitro studies using Enzalutamide D3 serve as a crucial mechanistic probe. nih.gov These studies typically utilize subcellular fractions, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. evotec.comyoutube.com

Intrinsic Clearance (CLint) Determination in Hepatic Microsomes (e.g., Rat and Human Liver Microsomes)

Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a drug, independent of physiological factors like blood flow. srce.hr It is a key parameter determined in in vitro metabolic stability assays. youtube.comsrce.hr For this compound and its non-deuterated counterpart, enzalutamide, CLint is determined by incubating the compounds with rat and human liver microsomes (RLM and HLM) in the presence of necessary cofactors like NADPH. domainex.co.uknih.gov By comparing the CLint values of enzalutamide and this compound, researchers can quantify the impact of deuteration on metabolic stability. nih.gov

Studies have shown that the in vitro CLint of this compound in both rat and human liver microsomes is significantly lower than that of enzalutamide. nih.govresearchgate.net This reduction in clearance directly reflects the slowing of the metabolic rate due to the deuterium isotope effect. nih.gov

Substrate Depletion Methodologies

The substrate depletion method is a widely used approach to determine in vitro intrinsic clearance. nih.govresearchgate.net This technique involves monitoring the disappearance of the parent compound over time when incubated with a metabolically active system like liver microsomes. nih.goveuropa.eu The rate of depletion is then used to calculate the half-life (t1/2) and subsequently the intrinsic clearance. srce.hr

In the case of this compound, the substrate depletion approach is employed to measure its rate of metabolism in comparison to enzalutamide. nih.govresearchgate.net Samples are taken at various time points from the incubation mixture and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS), to quantify the remaining concentration of the parent drug. domainex.co.uk This method is advantageous as it does not require the identification and quantification of all metabolites, making it well-suited for screening and mechanistic studies. researchgate.net

Quantification of Deuterium Isotope Effects (KH/KD) on Metabolic Rates

The magnitude of the deuterium isotope effect is expressed as the ratio KH/KD, where KH and KD are the intrinsic clearances of the non-deuterated (enzalutamide) and deuterated (this compound) compounds, respectively. nih.govresearchgate.net This value provides a quantitative measure of how significantly the deuteration has slowed the metabolic process.

For enzalutamide, the KH/KD value was determined to be approximately 2 in both rat and human liver microsomes. nih.govresearchgate.net This indicates that the N-demethylation of enzalutamide is about twice as fast as that of this compound, confirming that the cleavage of the C-H bond in the N-methyl group is a significant rate-limiting step in its metabolism. nih.gov

| Parameter | Rat Liver Microsomes | Human Liver Microsomes |

| Enzalutamide (ENT) CLint (Vmax/Km) | Higher | Higher |

| This compound (d3-ENT) CLint (Vmax/Km) | 49.7% lower than ENT nih.gov | 72.9% lower than ENT nih.gov |

| KH/KD | ~2 nih.gov | ~2 nih.gov |

Elucidation of Metabolic Pathways and Rate-Limiting Steps

The use of deuterated compounds like this compound is instrumental in elucidating complex metabolic pathways and identifying rate-limiting steps.

N-Demethylation Pathway Analysis

Enzalutamide is primarily metabolized via two major pathways: N-demethylation to form M2 (N-desmethyl enzalutamide) and amide hydrolysis to form M1 (the carboxylic acid metabolite). nih.govtga.gov.au The N-demethylation is a cytochrome P450-catalyzed oxidation reaction where the cleavage of a C-H bond on the N-methyl group is a critical step. nih.govresearchgate.net

Hydrolysis Pathway Investigation

The metabolic fate of enzalutamide involves a significant hydrolysis pathway. Research indicates that enzalutamide (ENT) is primarily metabolized via a "parent→M2→M1" pathway. dovepress.comnih.gov In this sequence, M2 represents the N-demethylation metabolite, and M1 is the amide hydrolysis metabolite. dovepress.com A key finding is that the high in vivo exposure to M1 results predominantly from the hydrolysis of M2, rather than direct hydrolysis from the parent compound, enzalutamide. dovepress.com

In vitro studies using rat plasma demonstrate a marked difference in hydrolysis rates between the compounds. dovepress.com The rate of hydrolysis for M2 is substantially faster—at least tenfold higher—than that of either enzalutamide or its deuterated analog, Enzalutamide-d3 (d3-ENT). dovepress.comnih.gov For instance, after a six-hour incubation period in rat plasma at 37°C, approximately 70% of M2 underwent hydrolysis, whereas only about 10% of ENT and d3-ENT were hydrolyzed to M1. dovepress.com This differential rate underscores the role of M2 as the primary precursor to the M1 metabolite. dovepress.com The hydrolysis process was shown to be markedly inhibited by sodium fluoride (B91410) (NaF) and bis(4-nitrophenyl) phosphate (B84403) (BNPP). dovepress.com

| Compound | Elimination Rate Constant (kₑ) (h⁻¹) | Elimination Half-life (t½) (hours) |

|---|---|---|

| Enzalutamide (ENT) | 0.00954 | 72.6 |

| Enzalutamide-d3 (d3-ENT) | 0.00691 | 100.3 |

| M2 (N-demethyl metabolite) | 0.0838 | 8.27 |

Identification of Minor Metabolites and Their Formation

Beyond the primary metabolites M1 and M2, metabolic studies have identified other minor metabolites of enzalutamide and Enzalutamide-d3. dovepress.com The identification process utilizes techniques like UPLC/Q-TOF MS to compare the chromatographic and mass spectral fragmentation patterns of metabolites with the parent drugs. dovepress.com

Among the minor metabolites identified are products of N-methyl monooxidation, designated as M6 (from enzalutamide) and M7 (from Enzalutamide-d3). dovepress.com These metabolites are characterized by a mass increase of 15.99 Da compared to their respective parent compounds, which points to the formation of N-CH2OH and N-CD2OH groups. dovepress.com Analysis of the fragmentation patterns confirmed that the oxidation site for Enzalutamide-d3 was indeed on the N-CD3 moiety, which is transformed into an N-CD2OH group. dovepress.com Despite the deuteration, in vivo studies in rats showed that the exposure to minor metabolites remained unchanged when comparing the administration of Enzalutamide-d3 to enzalutamide. nih.gov

| Parent Compound | Metabolite | Modification | Elemental Composition ([M+HCOO]⁻) |

|---|---|---|---|

| Enzalutamide (ENT) | M6 | N-methyl monooxidation (N-CH₂OH) | C₂₁H₁₆F₄N₄O₂S |

| Enzalutamide-d3 (d3-ENT) | M7 | N-methyl monooxidation (N-CD₂OH) | C₂₁H₁₃D₃F₄N₄O₂S |

Preclinical In Vivo Disposition Studies (Focus on Methodological Aspects and Compound Behavior)

Preclinical in vivo disposition of Enzalutamide-d3 has been assessed through studies designed to compare its behavior with its non-deuterated counterpart. nih.govnih.gov These investigations typically involve administering the compounds orally to animal models and subsequently analyzing plasma concentrations over time to determine key pharmacokinetic parameters. dovepress.comnih.gov A common methodology involves the use of a nonvalidated LC-MS/MS method for the quantification of the parent compounds and their major metabolites, M1 and M2, in plasma samples. dovepress.com

Comparative Elimination Behavior of Deuterated and Non-Deuterated Analogs

The primary purpose of deuterating enzalutamide at the N-methyl position is to leverage the kinetic isotope effect to slow down its metabolism. nih.gov The C-D bond is stronger than the C-H bond, making its cleavage, a rate-limiting step in N-demethylation, more difficult for metabolic enzymes. nih.govnih.gov

This theoretical advantage translates into observable in vivo effects. When administered orally to rats, Enzalutamide-d3 demonstrates increased systemic exposure compared to enzalutamide. nih.govnih.gov Specifically, the maximum observed plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for Enzalutamide-d3 were found to be 35% and 102% higher, respectively, than those for enzalutamide. nih.govnih.gov

This increased exposure of the parent drug is directly linked to a reduction in the formation of its primary metabolite, M2. The exposure to the N-demethyl metabolite M2 was eightfold lower in rats administered Enzalutamide-d3 compared to those given enzalutamide. nih.gov Conversely, the exposure to the amide hydrolysis metabolite M1 and other minor metabolites was not significantly changed. nih.gov This confirms that deuteration effectively retards the major metabolic pathway of N-demethylation without shunting the compound into other metabolic routes. researchgate.net The in vitro intrinsic clearance (CLint) of d3-ENT in both rat and human liver microsomes was significantly lower than that of ENT, further supporting the observed in vivo outcomes. nih.govnih.gov

| Parameter | Enzalutamide (ENT) | Enzalutamide-d3 (d3-ENT) | Change with d3-ENT |

|---|---|---|---|

| Cmax | Reference | 35% Higher | ↑ |

| AUC₀-t | Reference | 102% Higher | ↑ |

| M2 Exposure | Reference | 8-fold Lower | ↓ |

| M1 Exposure | Reference | Unchanged | ↔ |

Application in Animal Models for Research (e.g., Sprague Dawley Rats)

Sprague Dawley rats are a frequently used animal model for the preclinical evaluation of enzalutamide and its deuterated analogs. dovepress.comnih.gov In these studies, male Sprague Dawley rats are administered the compounds, typically via oral gavage. dovepress.com For comparative pharmacokinetic assessments, experiments are designed where separate groups of rats receive either enzalutamide or Enzalutamide-d3. dovepress.comnih.gov Another study design involves administering a 1:1 formulation of both ENT and d3-ENT to the same group of animals. dovepress.com

Following administration, blood samples are collected at a series of predetermined time points (e.g., 0.5, 1, 3, 5, 7, 9, 24, 48, 72, 96, and 120 hours post-dose). dovepress.com Plasma is then separated and analyzed, usually by LC-MS/MS, to quantify the concentrations of the parent drug and its key metabolites. dovepress.com This data allows for the construction of plasma concentration-time profiles and the calculation of critical pharmacokinetic parameters, providing insight into the absorption, distribution, metabolism, and elimination of the compounds. dovepress.com To further elucidate metabolic pathways, the N-demethylation metabolite M2 has also been administered intravenously to rats to assess its specific disposition. dovepress.com

Table of Compound Names

| Name Mentioned in Article | Chemical Name |

| Enzalutamide (ENT) | 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide |

| Enzalutamide-d3 (d3-ENT) | 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(methyl-d3)benzamide |

| M1 | 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid |

| M2 | 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide, N-demethyl |

| M6 | Enzalutamide N-methyl monooxidation metabolite |

| M7 | Enzalutamide-d3 N-methyl monooxidation metabolite |

| Sodium Fluoride (NaF) | Sodium Fluoride |

| Bis(4-nitrophenyl) phosphate (BNPP) | Bis(4-nitrophenyl) phosphate |

Applications of Enzalutamide D3 in Preclinical Mechanistic and Cellular Research

Cellular Metabolism Studies

The study of metabolic reprogramming in cancer cells, particularly in the context of drug resistance, is a key area of research where Enzalutamide (B1683756) D3 provides significant value. While not used as a metabolic tracer itself, it is instrumental in the analytical methods that underpin these investigations.

Treatment with AR antagonists like Enzalutamide can induce significant metabolic shifts in prostate cancer cells. Research has shown that Enzalutamide treatment can reprogram cellular metabolism, often leading to an increased dependence on mitochondrial oxidative phosphorylation (OXPHOS). nih.gov Furthermore, resistance to Enzalutamide is associated with consistent upregulation of glutamine metabolism, which fuels an antioxidant program that helps cancer cells tolerate higher levels of reactive oxygen species (ROS). nih.gov In myeloid cells, AR blockade with Enzalutamide has been observed to decrease mitochondrial respiration and increase glycolysis. aacrjournals.orgnih.gov

In studies designed to quantify these metabolic changes using techniques like liquid chromatography-mass spectrometry (LC-MS), Enzalutamide D3 is an ideal internal standard. Its identical chemical structure ensures it behaves similarly to Enzalutamide during sample extraction and analysis, while its +3 Dalton mass difference allows for its clear distinction and accurate quantification, correcting for any variability in the analytical process. This ensures that the observed changes in metabolite levels are accurately correlated with exposure to the active drug.

| Cell Line / Model | Treatment/Condition | Observed Metabolic Reprogramming | Reference |

|---|---|---|---|

| Enzalutamide-Resistant Prostate Cancer Cells | Enzalutamide Resistance | Upregulated glutamine metabolism to drive antioxidant programs. | nih.gov |

| Myeloid-Derived Suppressor Cells (MDSCs) | Enzalutamide Treatment | Decreased mitochondrial respiration and increased glycolysis. | aacrjournals.orgnih.gov |

| 22Rv1 Prostate Cancer Cells | Enzalutamide Treatment | Increased reliance on mitochondrial oxidative phosphorylation (OXPHOS). | nih.gov |

| LNCaP Prostate Cancer Cells | Enzalutamide Treatment | Alterations in nucleotide and amino acid metabolism. | nih.gov |

Stable isotope tracing is a powerful technique to map the flow of atoms through metabolic pathways. For instance, to study glutamine's role in therapy-resistant prostate cancer, cell lines are cultured with medium containing stable isotope-labeled glutamine, such as [U-¹³C] glutamine or ¹⁵N-glutamine. nih.govnih.gov Subsequent analysis of downstream metabolites by mass spectrometry reveals how glutamine's carbon and nitrogen atoms are incorporated into various biomolecules, including nucleotides and intermediates of the tricarboxylic acid (TCA) cycle. nih.govismrm.org

These studies have revealed that advanced prostate cancer cells enrich glutamine nitrogen in nucleotide biosynthesis pathways. nih.gov Specifically, in Enzalutamide-resistant cells, enhanced glutamine metabolism is crucial for driving antioxidant programs. nih.gov The TCA cycle, a central hub of cellular metabolism, is also heavily influenced by glutamine, which serves as an anaplerotic nutrient by feeding into the cycle as α-ketoglutarate. nih.govbevital.no

Investigating Metabolic Reprogramming in Cell Lines

Mechanistic Investigations of Cellular Responses

This compound's utility extends to the fundamental investigation of drug-target interactions and the downstream cellular consequences of AR blockade.

This compound exhibits a biological and pharmacological profile that is virtually identical to its non-deuterated counterpart, including its high binding affinity for the androgen receptor. researchgate.netinvivochem.com This makes it an excellent reference compound in research settings. In competitive receptor binding assays, which are used to determine the affinity of new chemical entities for the AR, this compound can be used as a standard competitor. For example, in a cellular thermal shift assay (CETSA), Enzalutamide was shown to reverse the thermal stabilization of the AR caused by an agonist, confirming its direct binding and antagonist activity. nih.gov Similarly, in radioligand displacement assays, Enzalutamide demonstrates a significantly higher binding affinity than first-generation antiandrogens like Bicalutamide. mdpi.comaacrjournals.org Given its identical binding properties, this compound can serve as a non-radioactive reference antagonist in these assays to benchmark the potency of novel AR inhibitors.

| Compound | Assay Type | Cell Line / System | Measured Affinity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|---|

| Enzalutamide | Competition Binding (vs. R1881) | LNCaP cells | 21.4 nM (IC₅₀) | mdpi.com |

| Bicalutamide | Competition Binding (vs. R1881) | LNCaP cells | 160 nM (IC₅₀) | mdpi.com |

| Enzalutamide | Ligand Binding (vs. ³H-mibolerone) | Purified AR-LBD | 2.4 nM (Kᵢ) | aacrjournals.org |

| ARN-509 (Apalutamide) | CETSA Antagonism | CWR22Pc-R1-AD1 cells | 20.6 nM (IC₅₀) | nih.gov |

| Enzalutamide | CETSA Antagonism | CWR22Pc-R1-AD1 cells | 666.8 nM (IC₅₀) | nih.gov |

Enzalutamide functions by targeting multiple steps in the AR signaling pathway. It competitively inhibits androgen binding, prevents the nuclear translocation of the AR, and blocks the association of the activated receptor with DNA and the recruitment of co-activators. nih.govfda.gov In preclinical cell models, these inhibitory actions are studied to understand both the drug's efficacy and the mechanisms of resistance. For instance, studies show that Enzalutamide effectively inhibits AR transcriptional activity in androgen-sensitive cells but that resistance can emerge through mechanisms like the expression of AR splice variants (AR-Vs) that lack the ligand-binding domain. aacrjournals.org

In these experiments, this compound can be used as a reliable positive control for AR antagonism. Its deuteration does not affect its ability to inhibit AR signaling, making it a dependable tool to confirm that the experimental system is responding appropriately to AR blockade. Its distinct mass is advantageous in studies where the concentration of the antagonist in the cell culture medium or cell lysate needs to be verified by mass spectrometry, ensuring that observed effects are linked to a precise drug exposure level.

Recent research has shown that beyond simple antagonism, Enzalutamide can induce the proteolytic degradation of the AR protein in prostate cancer cells. iiarjournals.orgnih.gov This reduction in total AR protein levels occurs post-transcriptionally, as AR mRNA levels remain unchanged following treatment. iiarjournals.org This finding has opened new therapeutic avenues, including the development of Proteolysis-Targeting Chimeras (PROTACs). One such molecule, ARCC-4, was created by linking an Enzalutamide derivative to a ligand for the VHL E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system to specifically target the AR for degradation with high efficiency. rndsystems.comd-nb.info This PROTAC was shown to be more effective than Enzalutamide at degrading AR, including clinically relevant mutants, and inhibiting cell proliferation. rndsystems.comd-nb.infofrontiersin.org

In studies investigating these degradation mechanisms, particularly those employing quantitative proteomics, this compound serves as an essential analytical tool. When researchers aim to quantify the amount of AR protein remaining after treatment, they can use stable isotope-labeled standards in their mass spectrometry workflows. Concurrently, this compound can be used as an internal standard to precisely measure the concentration of the parent drug and its metabolites, allowing for a robust correlation between drug exposure and the extent of AR protein degradation.

Investigating Histone Modifications and Gene Expression in Research Models

The development of resistance to enzalutamide is a complex process often linked to epigenetic alterations that modify gene expression. nih.govresearchgate.net Histone modifications, such as methylation and acetylation, are key regulators of chromatin structure and gene accessibility. researchgate.netfrontiersin.org In the context of prostate cancer, these modifications can influence the expression of genes that drive tumor progression and therapy resistance. nih.govnih.gov

Research has shown that enzalutamide treatment can lead to changes in histone methylation patterns. nih.gov For instance, in certain prostate cancer cell lines, enzalutamide has been observed to alter the methylation state of histone H3 at specific lysine (B10760008) residues, such as H3K4. nih.gov This particular modification is typically associated with active gene transcription. nih.gov Studies have indicated that AR preferentially binds to its response elements in regions with high levels of H3K4 dimethylation (H3K4me2). nih.gov Enzalutamide can weaken this binding, thereby modulating the transcriptional activity of AR. nih.gov

Furthermore, histone methylation is implicated in the regulation of AR-dependent and independent signaling pathways that contribute to enzalutamide resistance. nih.gov The enzyme DOT1L, which methylates H3K79, has been shown to be involved in promoting gene expression and its elevated expression is correlated with a less favorable prognosis in prostate cancer. nih.gov The use of this compound in such studies allows for the precise quantification of enzalutamide's effect on these epigenetic markers, helping to dissect the molecular mechanisms of action and resistance.

| Histone Modification | Role in Gene Expression | Involvement in Enzalutamide Resistance |

| H3K4 Methylation | Generally associated with transcriptional activation. nih.gov | Enzalutamide can alter H3K4 methylation, affecting AR transcriptional activity. nih.gov |

| H3K9 Methylation | Increased H3K9 trimethylation is linked to repression of tumor suppressors and is essential for heterochromatin maintenance. frontiersin.orgnih.gov | Elevated expression of enzymes that methylate H3K9 is associated with poorer outcomes and resistance to anti-androgen therapy. frontiersin.org |

| H3K27 Methylation | H3K27 trimethylation (H3K27me3) is a repressive mark. frontiersin.org | EZH2, the enzyme responsible for H3K27me3, is often elevated in advanced prostate cancer and its inhibition is being explored to overcome resistance. frontiersin.org |

| H3K79 Methylation | H3K79 methylation by DOT1L promotes gene expression. nih.gov | Higher levels of H3K79 dimethylation (H3K79me2) are found in prostate cancer tissues compared to benign tissue. nih.gov |

Preclinical Model Applications (Focus on Research Insights, not therapeutic efficacy)

Preclinical models are indispensable for understanding the biological underpinnings of prostate cancer and the development of resistance to therapies like enzalutamide. port.ac.ukmdpi.com These models, including cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models, provide a platform to investigate the molecular intricacies of the disease in a controlled setting. mdpi.comnih.gov

Understanding Resistance Mechanisms at a Mechanistic Level (e.g., AR splicing variants, metabolic adaptations)

A significant challenge in the treatment of castration-resistant prostate cancer (CRPC) is the development of resistance to AR-targeted therapies. nih.govnih.gov this compound is utilized in preclinical studies to explore the molecular drivers of this resistance.

Androgen Receptor Splice Variants: One of the key mechanisms of resistance is the expression of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain, the target of enzalutamide. nih.govnih.gov AR-V7 is a particularly well-studied variant implicated in resistance. nih.govresearchgate.net Research using enzalutamide-resistant cell lines, such as LNCaP95, has demonstrated that these cells can be insensitive to enzalutamide due to their reliance on AR-Vs for proliferation. researchgate.net The LNCaP95-D3 clone, in particular, has been identified as a reproducible model for studying enzalutamide resistance driven by AR-V7. researchgate.net

Metabolic Adaptations: Cancer cells can reprogram their metabolism to sustain growth and survive therapeutic pressures. mdpi.com Resistance to enzalutamide has been linked to several metabolic adaptations.

Increased Glycolysis: Some studies suggest a link between enzalutamide resistance and an increase in glycolysis, highlighting metabolic adaptation as a survival strategy for cancer cells. mdpi.com

One-Carbon Metabolism: In certain contexts, an enhanced reliance on serine and one-carbon metabolism has been shown to promote enzalutamide resistance. nih.gov This pathway can lead to epigenetic changes, such as DNA methylation, that support tumor growth. nih.gov

Hypoxia-Induced Programs: Hypoxia can drive AR-independent survival programs that confer resistance to enzalutamide. nih.gov

Glutamine Metabolism: Unbiased metabolomic profiling has identified that upregulated glutamine metabolism is a consistent feature in enzalutamide-resistant prostate cancer cells. nih.gov This enhanced metabolic pathway helps the cells to manage increased levels of reactive oxygen species (ROS). nih.gov

Altered Corticosteroid Metabolism: Research has shown that enzalutamide-resistant tumors can impede the local inactivation of glucocorticoids. elifesciences.org This allows for the sustained stimulation of the glucocorticoid receptor, which can then drive the expression of a significant portion of AR-responsive genes, promoting tumor progression. elifesciences.org

| Resistance Mechanism | Description | Preclinical Model Insight |

| AR Splice Variants (e.g., AR-V7) | Truncated, constitutively active forms of the AR that lack the ligand-binding domain. nih.govnih.gov | LNCaP95-D3 cells express AR-V7 and are insensitive to enzalutamide, serving as a model for AR-V-driven resistance. researchgate.net |

| Increased Glycolysis | Upregulation of the glycolytic pathway to meet the energy demands of the cancer cell. mdpi.com | Enzalutamide resistance has been associated with increased glycolysis in preclinical models. mdpi.com |

| One-Carbon Metabolism | Increased reliance on serine and one-carbon metabolism for biosynthesis and epigenetic modifications. nih.gov | This metabolic shift can lead to epigenetic reprogramming that supports enzalutamide resistance. nih.gov |

| Glutamine Metabolism | Enhanced utilization of glutamine to support antioxidant programs. nih.gov | Enzalutamide-resistant cells show upregulated glutamine metabolism to tolerate higher levels of ROS. nih.gov |

| Altered Corticosteroid Metabolism | Impeded local inactivation of glucocorticoids, leading to glucocorticoid receptor activation. elifesciences.org | This mechanism allows for the re-expression of AR-target genes, promoting tumor growth despite enzalutamide treatment. elifesciences.org |

Utility in Ex Vivo Tissue Analysis

Ex vivo tissue analysis, using patient-derived explants (PDEs) or tissue slices, offers a valuable platform to study drug response in a system that preserves the tumor microenvironment. frontiersin.org This methodology allows for the investigation of therapeutic effects on human tumor tissue outside of the body. frontiersin.orgnih.gov

The use of deuterated analogs like this compound can be particularly advantageous in these systems. In studies involving mass spectrometry imaging, a deuterated standard can be spatially resolved from the unlabeled drug and its metabolites, allowing for a more precise analysis of drug distribution within the tissue. nih.gov

Future Research Directions and Unaddressed Areas

Advancements in Deuterated Analogs for Enhanced Research Specificity

The development of deuterated analogs like Enzalutamide (B1683756) D3 represents a significant step forward in creating highly specific research tools. The substitution of hydrogen with deuterium (B1214612) at specific molecular sites can significantly alter metabolic pathways. researchgate.netnih.gov This "deuterium switch" can improve a drug's pharmacokinetic profile by modifying how it is metabolized. nih.gov Future research will likely focus on creating a wider array of deuterated analogs of various compounds. This will allow for more precise investigations into metabolic "soft spots"—the parts of a molecule most vulnerable to metabolism. nih.gov By creating libraries of different deuterated versions of a drug, researchers could use mass spectrometry to determine the most stable forms, providing valuable leads for further development. nih.gov

The primary advantage of using deuterated compounds lies in the kinetic isotope effect, which can slow down metabolic rates. researchgate.netnih.gov For Enzalutamide, replacing the hydrogen atoms on the N-methyl group with deuterium (to create Enzalutamide D3) has been shown to slow down the N-demethylation pathway. researchgate.nettandfonline.com This leads to a more favorable pharmacokinetic profile. researchgate.net Research has shown that deuteration can lead to a longer half-life and increased drug exposure, potentially allowing for lower or less frequent dosing. sci-hub.semedchemexpress.com

Integration of this compound with Advanced Analytical Platforms

This compound is an invaluable tool for quantitative analysis, particularly when used as an internal standard in mass spectrometry-based methods. clearsynth.com Stable isotope-labeled internal standards, like this compound, are crucial for optimizing the accuracy of these analytical methods. sigmaaldrich.com The higher mass of the deuterated analog allows it to be easily distinguished from the non-deuterated analyte, which is essential for accurate measurements. clearsynth.com

Future advancements will see the broader integration of this compound with sophisticated analytical platforms such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). lcms.czresearchgate.net These advanced systems offer high sensitivity and specificity, allowing for the precise quantification of Enzalutamide and its metabolites in complex biological samples. lcms.czresearchgate.net The use of deuterated internal standards helps to compensate for matrix effects and variations in instrument response, ensuring robust and reliable data. clearsynth.com

The development of new analytical methods will continue to be a key area of research. For instance, methods for the simultaneous quantification of multiple anti-cancer drugs and their metabolites, using deuterated internal standards, are already being developed. researchgate.netcore.ac.uk This allows for more comprehensive pharmacokinetic studies from a single sample.

Exploration of this compound in Multi-Omics Research Workflows

The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach for understanding complex diseases like cancer. nih.gov this compound can serve as a critical tool in these multi-omics workflows. For example, in metabolomics studies, deuterated compounds can be used as tracers to follow the metabolic fate of a drug and its impact on various metabolic pathways. frontiersin.orgresearchgate.net

Future research will likely involve using this compound in conjunction with multi-omics analyses to gain a deeper understanding of the molecular mechanisms of response and resistance to enzalutamide treatment. nih.gov For instance, RNA sequencing of tumor biopsies from patients who are non-responsive to enzalutamide has already revealed alterations in gene sets related to androgen receptor activity and the activation of stemness programs. nih.gov By combining such transcriptomic data with metabolomic data obtained using this compound as a tracer, researchers could uncover novel metabolic vulnerabilities in resistant tumors.

Furthermore, multi-omics databases are being developed to explore the relationship between 3D genome organization and gene regulation in disease states, which could provide further insights into enzalutamide resistance. oup.comresearchgate.net

Development of Novel Research Models to Leverage Deuterated Tracers

The development of more sophisticated preclinical research models is essential for fully leveraging the potential of deuterated tracers like this compound. While traditional cell line and animal models have been valuable, there is a growing need for models that more accurately reflect the complexity of human disease. aging-us.comoup.com

Future research will focus on the use of patient-derived xenografts (PDXs), organoids, and other advanced 3D culture systems. These models better recapitulate the tumor microenvironment and inter-patient heterogeneity, providing a more relevant context for studying drug metabolism and efficacy. The use of deuterated tracers in these advanced models can provide more predictive insights into how a drug will behave in patients.

For example, studies using mouse xenograft models have already demonstrated that a deuterated form of enzalutamide, HC-1119, exhibits higher drug concentrations and stronger antitumor activity compared to the non-deuterated compound. sci-hub.se The development of novel research models will enable more such informative preclinical evaluations.

Potential for this compound in Elucidating Novel Biological Pathways

This compound's utility extends beyond pharmacokinetics to the fundamental exploration of biological pathways. By acting as a stable, traceable version of enzalutamide, it can be used to investigate the drug's impact on cellular signaling and metabolism in unprecedented detail.

One key area of future research is the elucidation of resistance mechanisms to enzalutamide. clevelandclinic.orgnih.gov Resistance can emerge through various mechanisms, including androgen receptor mutations and the activation of alternative signaling pathways. nih.gov Recent studies have indicated that resistance to androgen receptor-targeted therapy can be conferred by the induction of the glucocorticoid receptor. nih.govaacrjournals.org By using this compound in combination with other molecular probes, researchers can trace the downstream effects of androgen receptor blockade and identify the key nodes in the signaling networks that contribute to resistance.

Furthermore, enzalutamide has been shown to impact cellular metabolism, particularly increasing the reliance on mitochondrial oxidative phosphorylation. nih.gov this compound can be employed to meticulously track these metabolic shifts, potentially uncovering new therapeutic targets to overcome resistance. There is also evidence that enzalutamide can affect neurobehavioral responses and dopaminergic transmission, suggesting that its biological effects are not limited to the prostate. biorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.